(Cyclododecylideneamino) 4-chlorobenzoate
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Overview
Description
4-Chlorobenzoate is an organic compound with the molecular formula ClC6H4CO2H . It is a white solid that is soluble in some organic solvents and in aqueous base .
Synthesis Analysis
4-Chlorobenzoate can be prepared by the oxidation of 4-chlorotoluene . In a study, two new ternary copper (II) complexes were synthesized by the addition of temed (N,N,N′,N′-tetramethylethylenediamine) to Cu (II) 2-phenoxyacetate/4-chlorobenzoate in a water:methanol (1:4, V / V) mixture .
Molecular Structure Analysis
The X-ray structure of 4-chlorobenzoate:CoA ligase (CBL) bound with 4-chlorobenzoyl-adenylate (4-CB-AMP) and the X-ray structure of CBL bound with 4-chlorophenacyl-CoA (4-CP-CoA) (an inert analog of the product 4-chlorobenzoyl-coenzyme A (4-CB-CoA)) and AMP have been reported .
Chemical Reactions Analysis
4-Chlorobenzoate:CoA ligase, the first enzyme in the pathway for 4-chlorobenzoate dissimilation, produces 4-chlorobenzoyl CoA and AMP .
Physical And Chemical Properties Analysis
4-Chlorobenzoic acid has a molar mass of 156.57 g·mol−1, a density of 1.571 g/cm3, a melting point of 241.5 °C, and a boiling point of 276 °C .
Scientific Research Applications
- 4-Chlorobenzoate is involved in microbial catabolic pathways for the degradation of chlorinated aromatic compounds. It plays a crucial role in breaking down polychlorinated biphenyls (PCBs) and certain herbicides .
- Scientists explore 4-chlorobenzoate:CoA ligase, the first enzyme in the 4-chlorobenzoate dissimilation pathway. This enzyme catalyzes the activation of 4-chlorobenzoate by attaching it to coenzyme A (CoA) .
Biodegradation and Environmental Remediation
Biocatalysis and Enzyme Engineering
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(cyclododecylideneamino) 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO2/c20-17-14-12-16(13-15-17)19(22)23-21-18-10-8-6-4-2-1-3-5-7-9-11-18/h12-15H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLYCKVSXWVJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NOC(=O)C2=CC=C(C=C2)Cl)CCCCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclododecylideneamino) 4-chlorobenzoate |
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